5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine
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Overview
Description
5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
The synthesis of 5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a phenylpentane derivative followed by the introduction of the pyrimidine ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions.
Scientific Research Applications
5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes and receptors, making them useful in biochemical studies.
Medicine: Some derivatives of this compound exhibit pharmacological activities, including anti-inflammatory and antimicrobial properties, which are being explored for therapeutic applications.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of enzymes like cyclooxygenase (COX), which play a role in the synthesis of pro-inflammatory mediators. The compound may also interact with other cellular pathways, modulating the activity of various proteins and enzymes involved in inflammation and other biological processes .
Comparison with Similar Compounds
5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine can be compared with other pyrimidine derivatives, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5: Known for its inhibitory activity against specific enzymes.
4-Hydroxy-5-(β-hydroxyethyl)pyrimidine: Exhibits different chemical reactivity due to the presence of hydroxyl groups.
2,4-Dihydroxy-5-(β-hydroxyethyl)pyrimidine: Another derivative with distinct biological activities. The uniqueness of this compound lies in its specific nitro and phenylpentane substituents, which confer unique chemical and biological properties
Properties
CAS No. |
915312-46-8 |
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Molecular Formula |
C15H20N6O2 |
Molecular Weight |
316.36 g/mol |
IUPAC Name |
5-(1-nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H20N6O2/c1-9(10-5-3-2-4-6-10)7-11(8-21(22)23)12-13(16)19-15(18)20-14(12)17/h2-6,9,11H,7-8H2,1H3,(H6,16,17,18,19,20) |
InChI Key |
CAYGUUBXCFVKQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C[N+](=O)[O-])C1=C(N=C(N=C1N)N)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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